Casoxin

Description

Properties

CAS No. |

105128-96-9 |

|---|---|

Molecular Formula |

C36H51N9O11 |

Molecular Weight |

785.8 g/mol |

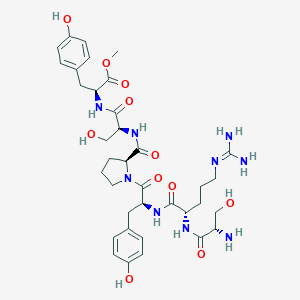

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C36H51N9O11/c1-56-35(55)27(17-21-8-12-23(49)13-9-21)43-32(52)28(19-47)44-33(53)29-5-3-15-45(29)34(54)26(16-20-6-10-22(48)11-7-20)42-31(51)25(4-2-14-40-36(38)39)41-30(50)24(37)18-46/h6-13,24-29,46-49H,2-5,14-19,37H2,1H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,38,39,40)/t24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

RMHFWWLFHGLGEA-AQRCPPRCSA-N |

SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |

sequence |

SRYPSY |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanisms of Casoxin Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanisms of action of casoxin peptides, bioactive peptides derived from the enzymatic digestion of casein, a primary protein in milk. This document provides a comprehensive overview of their molecular interactions, signaling pathways, and the experimental methodologies used for their characterization, tailored for an audience in research and drug development.

Core Mechanisms of Action: A Divergent Family of Bioactive Peptides

This compound peptides are a family of exorphins, or food-derived peptides with opioid-like activity, originating from different casein fractions.[1] However, their biological effects are not limited to the opioid system and display a remarkable diversity of molecular targets and mechanisms. The primary casoxins identified to date—A, B, C, and D—each exhibit distinct pharmacological profiles.

Casoxins A, B, and C: Modulators of the Opioid System

Casoxins A, B, and C, all derived from kappa-casein, primarily function as opioid receptor antagonists.[2][3][4] Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[5] As antagonists, these casoxins bind to opioid receptors but do not elicit the conformational changes required for receptor activation and downstream signaling. Consequently, they block the effects of opioid agonists.[5]

The antagonistic activity of these casoxins has been demonstrated in bioassays, where they reverse the inhibitory effects of morphine on electrically induced contractions in guinea pig ileum.[2][3][4] While specific binding affinities (Ki or IC50 values) from radioligand binding assays are not consistently reported in the literature, their effective concentrations in the guinea pig ileum assay provide an indication of their potency.

Receptor Selectivity:

-

This compound A: Shows broad selectivity, acting as an antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.

-

This compound B and C: Exhibit a preference for the mu (µ) opioid receptor.

This compound C: A Dual-Action Peptide Targeting Complement Receptors

In addition to its opioid antagonist properties, this compound C displays a distinct mechanism of action through its interaction with the complement C3a receptor (C3aR), another GPCR.[6] this compound C acts as an agonist at the C3a receptor, initiating a signaling cascade that leads to the contraction of smooth muscle, such as the guinea pig ileum.[6] This effect is biphasic, involving an initial rapid contraction mediated by histamine (B1213489) release, followed by a slower, sustained contraction mediated by prostaglandin (B15479496) E2.[6]

This compound D: A Bradykinin (B550075) B1 Receptor Agonist

Derived from human alpha-s1-casein, this compound D exhibits a mechanism of action centered on the bradykinin B1 receptor, a GPCR involved in inflammation and pain.[7] this compound D functions as an agonist at the B1 receptor, leading to vasorelaxation, an effect that can be blocked by B1 receptor antagonists.[7] This activity is independent of its opioid antagonist properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound peptides. It is important to note that direct binding affinities (Ki) for opioid receptors are not widely available in the reviewed literature; therefore, effective concentrations from bioassays are presented.

| Peptide | Source | Target Receptor(s) | Bioactivity | Effective Concentration/Affinity | Reference |

| This compound A | Bovine κ-Casein | µ, δ, κ Opioid Receptors | Antagonist | 200 µM (Guinea Pig Ileum Assay) | [2][3][4] |

| This compound B | Bovine/Human κ-Casein | µ Opioid Receptor | Antagonist | 100 µM (Guinea Pig Ileum Assay) | [2][3][4] |

| This compound C | Bovine κ-Casein | µ Opioid Receptor | Antagonist | 5 µM (Guinea Pig Ileum Assay) | [2][3][4] |

| C3a Receptor | Agonist | IC50 = 40 µM | [6] | ||

| This compound D | Human αs1-Casein | Bradykinin B1 Receptor | Agonist | Affinity demonstrated by antagonist blockage | [7] |

Signaling Pathways

The diverse mechanisms of action of this compound peptides are mediated by distinct intracellular signaling pathways upon receptor binding.

Opioid Antagonism by Casoxins A, B, and C

Opioid agonists typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). They also modulate ion channel activity by inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. As antagonists, casoxins bind to the opioid receptor and prevent these downstream effects of opioid agonists.

C3a Receptor Agonism by this compound C

This compound C, acting as a C3a receptor agonist, activates G-protein mediated signaling cascades, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to an increase in intracellular calcium and subsequent cellular responses like smooth muscle contraction.

Bradykinin B1 Receptor Agonism by this compound D

This compound D activates the Bradykinin B1 receptor, which also signals through G-proteins to activate Phospholipase C. The resulting increase in intracellular calcium contributes to vasorelaxation and inflammatory responses.

Experimental Protocols

The characterization of this compound peptides relies on a combination of bioassays, receptor binding studies, and analytical separation techniques.

Guinea Pig Ileum Assay for Opioid Antagonism

This classic pharmacological preparation is used to assess the functional activity of opioid agonists and antagonists.

Objective: To determine the ability of a test compound (e.g., this compound) to antagonize the inhibitory effect of an opioid agonist on the contractility of the guinea pig ileum.

Methodology:

-

Tissue Preparation: A segment of the ileum from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Stimulation: The ileum is subjected to electrical field stimulation to induce twitch contractions, which are recorded using an isometric transducer.

-

Agonist Response: A standard opioid agonist (e.g., morphine) is added to the organ bath, which typically inhibits the electrically induced contractions in a dose-dependent manner.

-

Antagonist Application: The test compound (this compound) is added to the bath in the presence of the opioid agonist.

-

Data Analysis: The ability of the this compound to reverse the inhibitory effect of the opioid agonist on the twitch response is quantified. The effective concentration of the antagonist is determined.

Radioreceptor Binding Assay

This technique is employed to determine the binding affinity of a ligand (e.g., this compound) to its receptor.

Objective: To quantify the affinity (typically as IC50 or Ki) of a this compound peptide for a specific receptor (e.g., opioid, C3a, or bradykinin receptors).

Methodology:

-

Receptor Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (a molecule with known high affinity for the receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

-

Data Analysis: The concentration of the this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

References

- 1. Milk protein-derived opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opioid antagonist peptides derived from kappa-casein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opioid antagonist peptides derived from κ-casein | Semantic Scholar [semanticscholar.org]

- 4. Opioid antagonist peptides derived from kappa-casein. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of this compound C, an ileum-contracting peptide derived from bovine kappa-casein, as an agonist for C3a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Bioactive Peptides from κ-Casein: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Kappa-casein (κ-casein), a principal protein in milk, is a well-established precursor of numerous bioactive peptides. These short amino acid sequences, encrypted within the native protein structure, are released during enzymatic hydrolysis, such as gastrointestinal digestion or food processing. Once liberated, these peptides can exert a range of physiological effects, making them promising candidates for the development of novel therapeutics and functional food ingredients. This guide provides an in-depth technical overview of the core bioactive peptides derived from κ-casein, their biological activities, underlying mechanisms, and the experimental methodologies used for their study.

Major Bioactivities of κ-Casein Derived Peptides

Peptides derived from κ-casein exhibit a diverse array of biological activities, including antimicrobial, antithrombotic, opioid-like, and immunomodulatory effects. This section details the key peptide families and their demonstrated physiological functions.

Antimicrobial Peptides

A significant number of peptides from κ-casein have been identified to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1][2] These peptides represent a potential source of natural alternatives to conventional antibiotics.

-

Casocidin-I: This peptide, corresponding to residues 17-21 of bovine κ-casein (Phe-Phe-Ser-Asp-Lys), has demonstrated notable antibacterial activity against Staphylococcus aureus.[3]

-

Kappacin: Derived from the C-terminal fragment of bovine κ-casein (residues 106-169), kappacin has shown growth-inhibitory activity against oral pathogens like Streptococcus mutans and Porphyromonas gingivalis, as well as Escherichia coli.[4][5] The non-glycosylated, phosphorylated form of this peptide is the active variant.[4][5]

-

Other Antimicrobial Fragments: Studies have identified several other κ-casein fragments with antimicrobial effects. For instance, peptides corresponding to fragments f(18-24), f(30-32), and f(139-146) were effective against a range of bacteria.[1] A plasmin digest of bovine κ-casein also yielded antibacterial peptides, with fragments f(17–21), f(22–24), and f(1–3) being identified as active.[6]

Antithrombotic Peptides (Casoplatelins)

Certain κ-casein peptides, known as casoplatelins, have been shown to inhibit platelet aggregation and thus may have antithrombotic potential.[7] This activity is attributed to structural similarities with the fibrinogen γ-chain, allowing these peptides to interfere with platelet function.[8]

-

κ-Caseinoglycopeptide (f106-169): This glycomacropeptide has been shown to decrease thrombin- and collagen-induced platelet aggregation.[7]

-

Undecapeptide (f106-116) and Pentapeptide (f112-116): These smaller fragments also exhibit anti-aggregating and antithrombotic activity.[8] The pentapeptide (KNQDK) is reported to be a potent inhibitor of platelet aggregation.[8]

Opioid Receptor Antagonists (Casoxins)

Casoxins are opioid antagonist peptides derived from κ-casein.[9][10][11] They can counteract the effects of opioid agonists, suggesting potential applications in conditions where opioid signaling is dysregulated.

-

Casoxin A (f35-41): The synthetic bovine κ-casein peptide Tyr-Pro-Ser-Tyr-Gly-Leu-Asn shows opioid antagonist activity.[9]

-

This compound B (Tyr-Pro-Tyr-Tyr): Found in both bovine and human κ-casein, this peptide also demonstrates opioid antagonist properties.[9]

-

This compound C (f25-34): Isolated from tryptic digests of bovine κ-casein, Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg is another identified opioid antagonist.[9][10][11]

Immunomodulatory Peptides

Peptides from κ-casein can modulate the immune system, exhibiting both immunostimulatory and immunosuppressive effects.[12]

-

Immunostimulatory Peptides: A peptide corresponding to residues 17-21 of bovine para-κ-casein (Phe-Phe-Ser-Asp-Lys) has been shown to promote antibody formation and enhance the phagocytic activity of macrophages.[12] Another study identified the fragment FFSDK as an immune-active peptide.[3]

-

Immunosuppressive Properties: While native κ-casein can have suppressive effects on lymphocytes, enzymatic hydrolysis can generate peptides with opposing effects.[12] One study demonstrated that a κ-casein fragment induces a hypo-responsive M2-like macrophage phenotype and reduces the secretion of TNF-α and IL-10 in response to TLR stimulation by targeting the NF-κB signaling pathway.[13]

Quantitative Data on Bioactive Peptides from κ-Casein

The following tables summarize the quantitative data available for the bioactivity of various κ-casein derived peptides.

Table 1: Antimicrobial Activity of κ-Casein Derived Peptides

| Peptide/Fragment | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Kappacin (f106-169) | Streptococcus mutans | 59 µg/ml (26 µM) | [4][5] |

| Casocidin-I (f17-21) | Staphylococcus aureus | Notable antibacterial activity | [3] |

| f(18-24), f(30-32), f(139-146) | Various Gram-positive and Gram-negative bacteria | Effective against all bacteria tested | [1] |

Table 2: Opioid Antagonist Activity of Casoxins

| Peptide | Sequence | Effective Concentration | Assay | Reference(s) |

| This compound A | Tyr-Pro-Ser-Tyr-Gly-Leu-Asn | 200 µM | Guinea pig ileum assay | [9] |

| This compound B | Tyr-Pro-Tyr-Tyr | 100 µM | Guinea pig ileum assay | [9] |

| This compound C | Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg | 5 µM | Guinea pig ileum assay | [9][10][11] |

Table 3: Antithrombotic Activity of Casoplatelins

| Peptide/Fragment | Activity | Reference(s) |

| κ-Caseinoglycopeptide (f106-169) | Dose-dependent inhibition of thrombin- and collagen-induced platelet aggregation | [7] |

| Undecapeptide (f106-116) | Anti-aggregating and antithrombotic activity | [8] |

| Pentapeptide (f112-116) | Anti-aggregating and antithrombotic activity | [8] |

Signaling Pathways and Mechanisms of Action

The biological effects of κ-casein derived peptides are mediated through their interaction with specific cellular targets and modulation of intracellular signaling pathways.

Immunomodulatory Peptides and the NF-κB Signaling Pathway

Certain immunomodulatory peptides derived from κ-casein exert their anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Some κ-casein peptides have been shown to inhibit the degradation of IκB-α, thereby preventing NF-κB activation and subsequent production of inflammatory mediators like TNF-α.[13]

Opioid Antagonist Peptides and Opioid Receptor Signaling

Casoxins, the opioid antagonist peptides from κ-casein, exert their effects by competing with opioid agonists for binding to opioid receptors, which are G-protein coupled receptors (GPCRs). When an opioid agonist binds to its receptor, it triggers a conformational change that leads to the activation of intracellular G-proteins. This activation typically results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Opioid antagonists like casoxins bind to the opioid receptor but do not induce the conformational change required for G-protein activation. By occupying the receptor's binding site, they prevent agonists from binding and initiating downstream signaling, thereby blocking the physiological effects of opioids.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of bioactive peptides from κ-casein.

In Vitro Digestion of κ-Casein

This protocol simulates the gastrointestinal digestion of κ-casein to release bioactive peptides.

Materials:

-

Bovine κ-casein

-

Pepsin (from porcine gastric mucosa)

-

Pancreatin (B1164899) (from porcine pancreas)

-

Simulated Gastric Fluid (SGF): 0.03 M NaCl, pH adjusted to 2.0 with HCl

-

Simulated Intestinal Fluid (SIF): 0.1 M NaHCO3, pH 7.0

-

Water bath or incubator at 37°C

-

pH meter

-

Centrifuge

Procedure:

-

Gastric Digestion: a. Prepare a solution of κ-casein (e.g., 5% w/v) in SGF. b. Pre-incubate the solution at 37°C for 15 minutes. c. Add pepsin to the solution at an enzyme-to-substrate ratio of 1:100 (w/w). d. Incubate the mixture at 37°C for 1-2 hours with gentle agitation.

-

Intestinal Digestion: a. After gastric digestion, adjust the pH of the mixture to 7.0 with 1 M NaOH. b. Add pancreatin to the mixture at an enzyme-to-substrate ratio of 1:50 (w/w). c. Incubate the mixture at 37°C for 2-4 hours with gentle agitation.

-

Enzyme Inactivation and Sample Preparation: a. Inactivate the enzymes by heating the digest at 95°C for 10 minutes. b. Centrifuge the digest (e.g., 10,000 x g for 15 minutes) to remove any undigested protein. c. Collect the supernatant containing the released peptides for further analysis.

Isolation and Identification of Peptides

4.2.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technique is used to separate the peptides in the digest based on their hydrophobicity.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

-

Peptide digest from in vitro digestion

Procedure:

-

Filter the peptide digest through a 0.22 µm filter.

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the filtered sample onto the column.

-

Elute the peptides using a linear gradient of Mobile Phase B (e.g., 0-60% over 60 minutes) at a constant flow rate (e.g., 1 mL/min).

-

Monitor the elution of peptides by measuring the absorbance at 214 nm or 280 nm.

-

Collect the fractions corresponding to the separated peptide peaks for further analysis.

4.2.2. Mass Spectrometry (MS) for Peptide Identification

MS is used to determine the mass-to-charge ratio of the peptides and to sequence them.

Materials:

-

Mass spectrometer (e.g., MALDI-TOF/TOF or ESI-Q-TOF)

-

HPLC fractions containing purified peptides

-

Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

-

Prepare the purified peptide samples for MS analysis (e.g., co-crystallization with matrix for MALDI-TOF).

-

Acquire the mass spectra of the peptides in positive ion mode.

-

For peptide sequencing, select the parent ions of interest for fragmentation (MS/MS).

-

Analyze the resulting fragmentation pattern to determine the amino acid sequence of the peptide.

-

Identify the peptides by searching the acquired MS and MS/MS data against a protein sequence database (e.g., UniProt) using a search engine like Mascot.

Bioactivity Assays

4.3.1. Antimicrobial Susceptibility Testing (Broth Microdilution Assay for MIC)

This assay determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates (polypropylene recommended for peptides)

-

Peptide solution of known concentration

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum in MHB and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Perform serial two-fold dilutions of the peptide solution in MHB in the wells of the microtiter plate.

-

Add the bacterial inoculum to each well containing the peptide dilutions.

-

Include positive (bacteria without peptide) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed.

4.3.2. Platelet Aggregation Inhibition Assay

This assay measures the ability of a peptide to inhibit platelet aggregation induced by an agonist.

Materials:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human or animal blood

-

Platelet aggregometer

-

Platelet agonist (e.g., ADP, collagen, thrombin)

-

Peptide solution of known concentration

Procedure:

-

Prepare PRP and PPP by centrifugation of citrated whole blood.

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Pre-incubate a known volume of PRP with the peptide solution (or vehicle control) at 37°C for a specified time (e.g., 5 minutes).

-

Add the platelet agonist to the PRP to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Calculate the percentage of inhibition of platelet aggregation compared to the control.

4.3.3. Lymphocyte Proliferation Assay

This assay assesses the effect of a peptide on the proliferation of lymphocytes.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

-

Mitogen (e.g., phytohemagglutinin (PHA) or lipopolysaccharide (LPS))

-

Peptide solution of known concentration

-

96-well cell culture plates

-

Reagent for measuring proliferation (e.g., [3H]-thymidine or a colorimetric reagent like MTT)

Procedure:

-

Isolate PBMCs from fresh blood using density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a specific cell density.

-

Add the peptide solution at various concentrations to the wells.

-

For immunostimulatory testing, add the peptide alone. For immunosuppressive testing, co-incubate the peptide with a mitogen.

-

Include appropriate controls (cells alone, cells with mitogen).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Measure lymphocyte proliferation using the chosen method (e.g., by adding [3H]-thymidine and measuring its incorporation into DNA, or by adding MTT and measuring the colorimetric change).

Conclusion

Bioactive peptides derived from κ-casein represent a rich and diverse source of compounds with significant potential for therapeutic and nutraceutical applications. Their antimicrobial, antithrombotic, opioid-modulating, and immunomodulatory properties are of great interest to the scientific and drug development communities. A thorough understanding of their mechanisms of action and the application of robust experimental protocols are crucial for the continued exploration and development of these promising biomolecules. This guide provides a foundational resource for researchers and professionals seeking to advance the science and application of κ-casein derived peptides.

References

- 1. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 2. thekingsleyclinic.com [thekingsleyclinic.com]

- 3. mdpi.com [mdpi.com]

- 4. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lab13 [science.umd.edu]

- 6. hanc.info [hanc.info]

- 7. Bovine β-Casein Peptide YPFPGPIH Regulates Inflammation and Macrophage Activity via TLR/NF-κB/MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Determination of antimicrobial peptide MICs. [bio-protocol.org]

- 10. Bovine β-Casein Peptide YPFPGPIH Regulates Inflammation and Macrophage Activity via TLR/NF-κB/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Bovine κ-Casein Fragment Induces Hypo-Responsive M2-Like Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Casoxin A: A Technical Whitepaper on its Opioid Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casoxin A is a heptapeptide (B1575542) derived from the enzymatic hydrolysis of bovine κ-casein, corresponding to residues 35-41 of the protein. Its primary sequence is Tyr-Pro-Ser-Tyr-Gly-Leu-Asn.[1] This peptide has been identified as an antagonist of opioid receptors, suggesting its potential role in modulating endogenous and exogenous opioid activity. This technical guide provides an in-depth overview of the current scientific understanding of this compound A's opioid antagonist properties, including the limited available quantitative data, relevant experimental protocols, and the general signaling pathways involved in opioid antagonism.

Quantitative Data on Opioid Antagonist Activity

The publicly available quantitative data on the specific opioid receptor antagonist activity of this compound A is limited. The primary reported activity is from functional assays using isolated tissue preparations.

Table 1: Functional Antagonist Activity of Casoxins

| Peptide | Preparation | Agonist | Measured Activity | Reference |

| This compound A | Guinea Pig Ileum | Not Specified | Antagonist activity at 200 µM | [2] |

| This compound B | Guinea Pig Ileum | Not Specified | Antagonist activity at 100 µM | [2] |

| This compound C | Guinea Pig Ileum | Not Specified | Antagonist activity at 5 µM | [2] |

Note: Specific Ki (binding affinity) and IC50 (functional antagonist potency) values for this compound A against mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes are not widely reported in the peer-reviewed literature.

Experimental Protocols

The most frequently cited method for characterizing the opioid antagonist activity of this compound A is the guinea pig ileum assay. This ex vivo functional assay is a classic pharmacological preparation for studying the effects of opioids and their antagonists.

Guinea Pig Ileum Assay for Opioid Antagonism

This protocol provides a generalized methodology for assessing the opioid antagonist activity of a test compound like this compound A.

Objective: To determine the ability of a test compound to antagonize the inhibitory effect of an opioid agonist on the electrically-induced contractions of the guinea pig ileum.

Materials:

-

Male guinea pigs (e.g., Dunkin-Hartley strain)

-

Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Opioid agonist (e.g., Morphine, DAMGO for µ-receptors)

-

Test compound (this compound A)

-

Organ bath with stimulating electrodes

-

Isotonic transducer and recording system

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: A segment of the distal ileum is isolated from a euthanized guinea pig and placed in Krebs-bicarbonate solution aerated with carbogen. The longitudinal muscle strip with the myenteric plexus attached is prepared.

-

Mounting: The prepared tissue is mounted in an organ bath containing Krebs-bicarbonate solution maintained at 37°C and continuously gassed with carbogen. One end of the tissue is attached to a fixed point, and the other to an isotonic transducer.

-

Equilibration: The tissue is allowed to equilibrate under a constant resting tension for a specified period (e.g., 60 minutes), with regular washing.

-

Electrical Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions.

-

Agonist Response: A cumulative concentration-response curve for the opioid agonist is generated by adding increasing concentrations of the agonist to the organ bath and measuring the inhibition of the twitch response.

-

Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a known concentration of the antagonist (this compound A) for a predetermined time.

-

Antagonism Assessment: In the presence of the antagonist, a second cumulative concentration-response curve for the same opioid agonist is generated.

-

Data Analysis: The antagonist activity is quantified by the degree of rightward shift in the agonist's concentration-response curve. A pA2 value can be calculated using a Schild plot to determine the affinity of a competitive antagonist.

Guinea Pig Ileum Assay Workflow

Signaling Pathways in Opioid Antagonism

Opioid receptors are G-protein coupled receptors (GPCRs). Their activation by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. An antagonist, such as this compound A is presumed to be, binds to the opioid receptor but does not elicit this downstream signaling cascade. In the case of competitive antagonism, the antagonist prevents the binding of an agonist, thereby blocking its effects.

Opioid Receptor Antagonism by this compound A

The diagram above illustrates the principle of competitive antagonism at an opioid receptor. While an agonist binds to and activates the receptor, leading to a cascade of intracellular events that culminate in a cellular response, this compound A is hypothesized to bind to the same receptor without initiating this signaling. By occupying the binding site, it prevents the agonist from binding and, consequently, blocks the agonist-induced effects.

Conclusion

This compound A, a heptapeptide from bovine κ-casein, demonstrates opioid antagonist properties, most notably in the guinea pig ileum assay. While its activity at a concentration of 200 µM has been established in this functional assay, a detailed characterization of its binding affinities (Ki) and functional antagonist potencies (IC50) for the specific µ, δ, and κ opioid receptor subtypes is not currently well-documented in the scientific literature. Further research employing radioligand binding studies and receptor-specific functional assays is necessary to fully elucidate the pharmacological profile of this compound A and to determine its selectivity and potency as an opioid antagonist. Such studies would be invaluable for assessing its potential as a research tool or a lead compound in drug development.

References

Casoxin B: A Technical Guide to its Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casoxin B, a tetrapeptide derived from the digestion of kappa-casein, has emerged as a significant bioactive peptide with opioid antagonist properties. This technical guide provides a comprehensive overview of the structure, function, and experimental methodologies associated with this compound B. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in the pharmacological potential of this milk-derived peptide. The guide includes a summary of its known biological activities, detailed experimental protocols for its synthesis and functional characterization, and visual representations of its proposed signaling antagonism and experimental workflows.

Introduction

Bioactive peptides derived from food proteins represent a growing field of research with significant therapeutic potential. Among these, casoxins, which are opioid antagonist peptides derived from casein, have garnered considerable interest. This compound B, a specific tetrapeptide, is found in both bovine and human kappa-casein.[1][2] Its primary identified function is as an antagonist at opioid receptors, suggesting its potential application in conditions where modulation of the opioid system is desired, without the agonist effects of traditional opioids. This document aims to consolidate the current knowledge on this compound B and provide a practical framework for its further investigation.

Structure and Physicochemical Properties

This compound B is a tetrapeptide with the amino acid sequence Tyrosine-Proline-Tyrosine-Tyrosine (Tyr-Pro-Tyr-Tyr).[1][2] It is derived from the kappa-casein protein, specifically corresponding to fragment 58-61 of bovine kappa-casein.

Table 1: Physicochemical Properties of this compound B

| Property | Value |

| Amino Acid Sequence | Tyr-Pro-Tyr-Tyr (YPYY) |

| Molecular Formula | C32H36N4O7 |

| Molecular Weight | 588.65 g/mol |

| Origin | Bovine and Human κ-Casein[1][2] |

| Fragment Position | Residues 58-61 of Bovine κ-Casein |

| Solubility | Soluble in water |

| Appearance | White to off-white powder[1][2] |

Function and Biological Activity

The primary established biological function of this compound B is its activity as an opioid antagonist.[1][2] While the precise binding affinities and receptor subtype selectivity are not extensively documented in publicly available literature, it has been shown to exhibit antagonist effects in functional assays.

Opioid Receptor Antagonism

This compound B has been demonstrated to possess opioid antagonist activity. In a classic bioassay, it was shown to be active at a concentration of 100 µM in the guinea pig ileum assay, a standard method for assessing opioid activity.[1][2] Further research has suggested that this compound 4, a peptide with the same Tyr-Pro-Tyr-Tyr sequence, acts as a µ-specific opioid antagonist. This peptide was shown to reverse the inhibitory effects of morphine on the electrically stimulated contractions of isolated mouse and guinea pig intestinal tissue.

Table 2: Biological Activity of this compound B

| Assay System | Agonist Challenged | Observed Effect | Effective Concentration | Reference |

| Guinea Pig Ileum Assay | Not Specified | Opioid Antagonist Activity | 100 µM | [1][2] |

| Isolated Mouse/Guinea Pig Ileum | Morphine | Reversal of Morphine-induced Inhibition of Contraction | Not Specified |

Signaling Pathways

As a µ-opioid receptor antagonist, this compound B is presumed to interfere with the canonical signaling pathways activated by endogenous or exogenous opioid agonists at this receptor. Opioid agonists typically bind to µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Furthermore, opioid receptor activation can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.

By competitively binding to the µ-opioid receptor, this compound B would prevent the agonist from binding and initiating these downstream signaling events. This would block the subsequent reduction in cAMP and the modulation of the MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and functional evaluation of this compound B.

Solid-Phase Synthesis of this compound B (Tyr-Pro-Tyr-Tyr)

This protocol outlines the manual solid-phase synthesis of this compound B using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

-

RP-HPLC system

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next amino acid (Fmoc-Tyr(tBu)-OH), HBTU, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for the subsequent amino acids in the sequence (Fmoc-Pro-OH, then Fmoc-Tyr(tBu)-OH).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized this compound B using mass spectrometry and analytical HPLC.

Guinea Pig Ileum Bioassay for Opioid Antagonist Activity

This ex vivo assay assesses the ability of this compound B to antagonize the inhibitory effect of a µ-opioid agonist on the contractility of guinea pig ileal smooth muscle.

Materials:

-

Male guinea pig

-

Krebs-Henseleit solution

-

Organ bath with temperature control and aeration

-

Isotonic transducer and data acquisition system

-

Electrical field stimulator

-

µ-opioid agonist (e.g., DAMGO)

-

This compound B

-

Naloxone (positive control antagonist)

Procedure:

-

Tissue Preparation: Isolate a segment of the terminal ileum from a male guinea pig and place it in Krebs-Henseleit solution.

-

Mounting: Mount the ileum segment in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension.

-

Stimulation: Apply electrical field stimulation to induce regular twitch contractions of the ileum.

-

Agonist Addition: Once stable contractions are achieved, add a known concentration of a µ-opioid agonist (e.g., DAMGO) to the bath to inhibit the contractions.

-

Washing: After observing the inhibitory effect, wash the tissue with fresh Krebs solution to restore the original contractions.

-

Antagonist Incubation: Add a specific concentration of this compound B to the bath and incubate for a set period.

-

Agonist Re-challenge: Re-introduce the µ-opioid agonist in the presence of this compound B and observe the contractile response.

-

Data Analysis: A reduction in the inhibitory effect of the agonist in the presence of this compound B indicates antagonist activity. Perform a Schild analysis by constructing dose-response curves to the agonist in the presence of increasing concentrations of this compound B to determine the pA2 value, a measure of antagonist potency.

Radioligand Displacement Assay for µ-Opioid Receptor Binding

This in vitro assay determines the binding affinity (Ki) of this compound B for the µ-opioid receptor by measuring its ability to displace a radiolabeled µ-opioid ligand.

Materials:

-

Cell membranes expressing µ-opioid receptors (e.g., from CHO-µ cells)

-

Radiolabeled µ-opioid ligand (e.g., [3H]DAMGO)

-

This compound B

-

Unlabeled µ-opioid ligand for non-specific binding determination (e.g., naloxone)

-

Binding buffer

-

96-well plates

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing µ-opioid receptors.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total binding: Membranes + [3H]DAMGO

-

Non-specific binding: Membranes + [3H]DAMGO + excess unlabeled naloxone

-

Displacement: Membranes + [3H]DAMGO + varying concentrations of this compound B

-

-

Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound B concentration.

-

Determine the IC50 value (the concentration of this compound B that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

This compound B, a tetrapeptide derived from kappa-casein, is a promising bioactive peptide with demonstrated opioid antagonist activity, particularly at the µ-opioid receptor. This guide has provided a detailed overview of its structure, function, and the experimental protocols necessary for its study. While its antagonist properties are established, a more detailed characterization of its binding affinities for all opioid receptor subtypes is warranted. Future research should focus on elucidating its precise pharmacological profile, including its in vivo efficacy and potential therapeutic applications. Understanding the full spectrum of its biological activities will be crucial in harnessing the potential of this naturally derived peptide for the development of novel therapeutics.

References

Casoxin C as a C3a receptor agonist

An In-depth Technical Guide on Casoxin C as a C3a Receptor Agonist

Introduction

This compound C is a bioactive decapeptide derived from the tryptic digestion of bovine kappa-casein.[1] Its amino acid sequence is Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg.[1][2] Initially identified as an anti-opioid peptide, subsequent research revealed its ability to evoke biphasic contraction of guinea pig ileum strips.[1] This contractile profile, characterized by a rapid, histamine-mediated component and a slower, prostaglandin (B15479496) E2-like substance-mediated component, bears a striking resemblance to the action of the human complement C3a(70-77) octapeptide.[1] Further investigation confirmed that this compound C exerts its effects by acting as an agonist for the complement C3a receptor (C3aR), making it the first identified milk-derived peptide with this activity.[1]

Quantitative Data: Receptor Affinity

The affinity of this compound C for the C3a receptor has been quantified through radioreceptor assays. This data is crucial for understanding the peptide's potency and for comparing it with the endogenous ligand and other synthetic modulators.

| Compound | Assay Type | Parameter | Value | Cell/Tissue System |

| This compound C | Radioreceptor Assay | IC50 | 40 µM | Guinea Pig Ileum |

Table 1: Quantitative binding data for this compound C at the C3a receptor.[1]

C3a Receptor Signaling Pathways

The C3a receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi).[3][4][5] Activation of C3aR by an agonist such as this compound C initiates a cascade of intracellular signaling events that mediate its diverse biological effects, including inflammation, chemotaxis, and smooth muscle contraction.[5][6][7]

The principal signaling pathway involves the dissociation of the heterotrimeric G protein into Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Simultaneously, the Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), which results in an increase in intracellular calcium concentration.[6] Furthermore, C3aR stimulation leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2 (p44/p42), and the PI3K/AKT pathway.[3][6]

References

- 1. Identification of this compound C, an ileum-contracting peptide derived from bovine kappa-casein, as an agonist for C3a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound C | C60H94N14O15 | CID 25254550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. The C3a Anaphylatoxin Receptor Is a Key Mediator of Insulin Resistance and Functions by Modulating Adipose Tissue Macrophage Infiltration and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of anaphylatoxins C3a and C5a in regulating innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Casoxin D as a Bradykinin B1 Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casoxin D, a heptapeptide (B1575542) derived from human αs1-casein, exhibits a range of biological activities, including opioid antagonism and bradykinin-like effects. This technical guide provides an in-depth analysis of the bradykinin (B550075) B1 receptor agonist properties of this compound D. It summarizes key quantitative data from functional assays, details the experimental protocols used to elicit these findings, and illustrates the underlying signaling pathways. While functional evidence strongly supports its role as a bradykinin B1 receptor agonist, quantitative data on its direct binding affinity to the receptor remains to be fully elucidated.

Introduction

This compound D, with the amino acid sequence Tyr-Val-Pro-Phe-Pro-Pro-Phe, is a bioactive peptide released during the enzymatic digestion of human αs1-casein.[1] While initially identified for its opioid antagonist activities, subsequent research has revealed its multifaceted nature, including its ability to induce physiological responses characteristic of bradykinin receptor activation. Specifically, this compound D has been shown to elicit vasorelaxation and smooth muscle contraction, effects that are mediated, at least in part, through the bradykinin B1 receptor.[1] This guide consolidates the current scientific understanding of this compound D's bradykinin agonist properties, presenting the available quantitative data and experimental methodologies in a format amenable to researchers and drug development professionals.

Quantitative Data Summary

The biological activity of this compound D as a bradykinin agonist has been quantified in several functional assays. The following tables summarize the key potency and efficacy data.

Table 1: Functional Potency of this compound D in Vasorelaxation and Smooth Muscle Contraction Assays

| Assay | Tissue Preparation | Agonist Effect | EC50 (µM) | Reference |

| Vasorelaxation | Canine Mesenteric Artery | Relaxation | 2.3 | [1] |

| Smooth Muscle Contraction | Guinea Pig Ileum | Contraction | 80 | [1] |

Signaling Pathway

This compound D-induced vasorelaxation is mediated by the bradykinin B1 receptor and involves the synthesis and release of prostaglandins (B1171923). Unlike classical bradykinin B2 receptor signaling, this pathway is independent of nitric oxide (NO) production. The proposed signaling cascade is initiated by the binding of this compound D to the B1 receptor on endothelial cells, leading to the activation of phospholipase A2 (PLA2). PLA2 then catalyzes the release of arachidonic acid from the cell membrane, which is subsequently converted into prostaglandins by cyclooxygenase (COX) enzymes. These prostaglandins then act on the surrounding smooth muscle cells to induce relaxation.

Figure 1: Proposed signaling pathway for this compound D-induced vasorelaxation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Vasorelaxation Assay in Canine Mesenteric Artery

This assay measures the ability of a compound to relax a pre-contracted arterial smooth muscle preparation.

Experimental Workflow:

Figure 2: Workflow for the canine mesenteric artery vasorelaxation assay.

Detailed Methodology:

-

Tissue Preparation: A male dog is euthanized, and a segment of the mesenteric artery is immediately excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10).

-

Mounting: The artery is cut into a helical strip (e.g., 1.5 mm wide and 20 mm long) and mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

-

Equilibration: The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with the bathing solution being changed every 20 minutes.

-

Pre-contraction: Once a stable baseline is achieved, the arterial strip is contracted with a submaximal concentration of prostaglandin F2α.

-

Drug Administration: After the prostaglandin F2α-induced contraction has reached a plateau, cumulative concentrations of this compound D are added to the organ bath.

-

Data Acquisition: Changes in isotonic contraction are recorded using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: The relaxation induced by each concentration of this compound D is expressed as a percentage of the maximal relaxation achievable. An EC50 value is then calculated from the resulting concentration-response curve.

-

Antagonist Studies: To confirm the receptor involved, the experiment can be repeated in the presence of a specific bradykinin B1 receptor antagonist (e.g., [des-Arg9, Leu8]-bradykinin).[1]

Guinea Pig Ileum Contraction Assay

This bioassay is a classical method for assessing the contractile or relaxant effects of substances on smooth muscle.

Experimental Workflow:

Figure 3: Workflow for the guinea pig ileum contraction assay.

Detailed Methodology:

-

Tissue Preparation: A guinea pig is humanely euthanized, and a segment of the terminal ileum is excised and placed in warm Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, and glucose 5.5). The luminal contents are gently flushed out.

-

Mounting: A 2-3 cm segment of the ileum is mounted vertically in an organ bath containing Tyrode's solution at 37°C, aerated with 95% O2 and 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5-1.0 g. The bathing solution is changed periodically.

-

Drug Administration: Cumulative concentrations of this compound D are added to the organ bath.

-

Data Acquisition: The contractile responses are recorded isotonically using a force-displacement transducer.

-

Data Analysis: The magnitude of contraction at each concentration is measured, and a concentration-response curve is constructed to determine the EC50 value.[1]

Conclusion

The available evidence robustly demonstrates that this compound D functions as a bradykinin B1 receptor agonist, inducing vasorelaxation through a prostaglandin-mediated pathway. The quantitative data from functional assays provide a solid foundation for understanding its potency in different biological systems. However, the lack of specific binding affinity data highlights an area for future research. The detailed experimental protocols provided herein offer a methodological framework for further investigation into the pharmacological properties of this compound D and other related peptides. For drug development professionals, this compound D represents an interesting lead compound, although its moderate potency and potential for multiple biological activities necessitate further structure-activity relationship studies to optimize its profile for therapeutic applications.

References

Endogenous Opioid Antagonists from Milk Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of endogenous opioid antagonist peptides derived from milk proteins. It covers their identification, characterization, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols for researchers in pharmacology and drug development.

Introduction: Milk Proteins as a Source of Bioactive Peptides

Milk proteins, primarily caseins and whey proteins like lactoferrin, are now recognized as precursors of various bioactive peptides.[1][2][3] These peptides are encrypted within the primary protein sequence and can be released through enzymatic digestion, for instance, during gastrointestinal transit or food processing.[2][3] While many milk-derived peptides exhibit opioid agonist activities, a distinct group functions as opioid antagonists, presenting a unique area of interest for pharmacological research.[1][4] This guide focuses on two primary families of such antagonists: casoxins , derived from κ-casein, and lactoferroxins , from lactoferrin.[1][4]

Key Opioid Antagonist Peptides from Milk Proteins

Casoxins from κ-Casein

Bovine κ-casein is a key source of opioid antagonist peptides known as casoxins.[5][6] Several casoxins have been identified and synthesized, each with varying antagonist potencies.

-

Casoxin A: A synthetic peptide corresponding to residues 35-41 of bovine κ-casein with the sequence Tyr-Pro-Ser-Tyr-Gly-Leu-Asn.[5]

-

This compound B: A synthetic peptide with the sequence Tyr-Pro-Tyr-Tyr, found in both bovine and human κ-casein.[5]

-

This compound C: An opioid antagonist isolated from tryptic digests of bovine κ-casein, corresponding to residues 25-34 with the sequence Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg.[5][6]

Lactoferroxins from Lactoferrin

Human lactoferrin, a major whey protein, yields opioid antagonist peptides named lactoferroxins upon peptic digestion and artificial methyl-esterification.[7][8][9]

-

Lactoferroxin A: With the structure Tyr-Leu-Gly-Ser-Gly-Tyr-OCH3, corresponding to the methyl ester of residues 318-323 of human lactoferrin.[7][8][9]

-

Lactoferroxin B: Its structure is Arg-Tyr-Tyr-Gly-Tyr-OCH2, the methyl ester of residues 536-540.[7][8][9]

-

Lactoferroxin C: With the sequence Lys-Tyr-Leu-Gly-Pro-Gln-Tyr-OCH3, corresponding to the methyl ester of residues 673-679.[7][8][9]

Quantitative Data Summary

The antagonist activity of these peptides has been quantified using various assays. The following tables summarize the key findings for easy comparison.

Table 1: Antagonist Activity of Casoxins from Bovine κ-Casein

| Peptide | Sequence | Assay | Agonist | Antagonist Activity | Receptor Preference | Reference |

| This compound A | Tyr-Pro-Ser-Tyr-Gly-Leu-Asn | Guinea Pig Ileum | Morphiceptin (B1676752) | 200 µM | Not Specified | [5] |

| This compound B | Tyr-Pro-Tyr-Tyr | Guinea Pig Ileum | Morphiceptin | 100 µM | Not Specified | [5] |

| This compound C | Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg | Guinea Pig Ileum | DAGO (µ-agonist) | 5 µM | µ-receptor | [5][10] |

Table 2: Antagonist Activity of Lactoferroxins from Human Lactoferrin

| Peptide | Sequence | Assay | Ligand | Antagonist Activity (IC50) | Receptor Preference | Reference |

| Lactoferroxin A | Tyr-Leu-Gly-Ser-Gly-Tyr-OCH3 | Radioreceptor Assay | [3H]naloxone | 15 µM | µ-receptors | [7][8][9] |

| Lactoferroxin B | Arg-Tyr-Tyr-Gly-Tyr-OCH2 | Radioreceptor Assay | [3H]naloxone | 10 µM | κ-receptors | [7][8][9] |

| Lactoferroxin C | Lys-Tyr-Leu-Gly-Pro-Gln-Tyr-OCH3 | Radioreceptor Assay | [3H]naloxone | 23 µM | κ-receptors | [7][8][9] |

Note: In the guinea pig ileum assay, lactoferroxins A, B, and C antagonized [Met5]enkephalin and morphiceptin at concentrations of 10⁻⁶-10⁻⁵ M.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, purification, and characterization of opioid antagonist peptides from milk proteins.

Peptide Isolation and Purification

Objective: To isolate antagonist peptides from enzymatic digests of milk proteins.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Enzymatic Digestion: The precursor protein (e.g., bovine κ-casein or human lactoferrin) is subjected to enzymatic digestion (e.g., with trypsin or pepsin) under controlled conditions of pH and temperature to generate peptide fragments.[5][8]

-

Initial Extraction: For some peptides like lactoferroxins, an extraction with a chloroform/methanol mixture is performed.[11]

-

RP-HPLC: The resulting peptide mixture is fractionated using RP-HPLC.

-

Mobile Phase: A linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is employed for elution.[10]

-

Detection: Eluting peptides are monitored by UV absorbance at 210-220 nm.

-

Fraction Collection: Fractions corresponding to absorbance peaks are collected for subsequent activity testing.

Caption: Workflow for the isolation and purification of antagonist peptides.

Radioreceptor Binding Assay

Objective: To determine the binding affinity of the purified peptides to opioid receptors.

Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from rat brain tissue, which is rich in opioid receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [3H]naloxone, a non-selective antagonist) and varying concentrations of the test peptide.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50 value) is calculated.[7][8][9]

Guinea Pig Ileum (GPI) Assay

Objective: To assess the functional antagonist activity of the peptides in a classic bioassay.[12]

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum with the myenteric plexus attached is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Stimulation: The nerve endings in the tissue are electrically stimulated to induce contractions of the longitudinal muscle.

-

Agonist Application: An opioid agonist (e.g., morphiceptin or [Met5]enkephalin) is added to the bath, which inhibits the electrically induced contractions.[7][9]

-

Antagonist Application: The test peptide is then added in the presence of the agonist.

-

Measurement: The ability of the test peptide to reverse the inhibitory effect of the agonist on muscle contractions is measured. A return of the contraction amplitude towards the pre-agonist level indicates antagonist activity.[5][9][13][14]

Signaling Pathways of Opioid Antagonists

Opioid receptors are G-protein coupled receptors (GPCRs).[15][16] Opioid agonists typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulate ion channel activity.[17] Opioid antagonists, including those derived from milk proteins, exert their effects by competitively binding to opioid receptors and preventing the downstream signaling initiated by agonists.

Caption: Opioid receptor signaling pathway and the blocking action of antagonists.

By binding to the opioid receptor, casoxins and lactoferroxins prevent the conformational changes necessary for G-protein activation by an agonist. This blockade inhibits the entire downstream signaling cascade, thereby antagonizing the physiological effects of opioid agonists, such as analgesia or inhibition of gastrointestinal motility. The preference of lactoferroxin A for µ-receptors and lactoferroxins B and C for κ-receptors suggests a potential for developing receptor-subtype-selective antagonists from these natural sources.[7][8][9]

Conclusion and Future Directions

The discovery of opioid antagonist peptides from milk proteins has opened new avenues for research. These peptides, particularly casoxins and lactoferroxins, represent novel molecular structures with the potential for therapeutic applications. Their origin from a dietary source also raises questions about their physiological relevance in modulating endogenous opioid systems.

Future research should focus on:

-

Structure-Activity Relationships: Further investigation into how the amino acid sequence and modifications of these peptides influence their binding affinity and antagonist potency.

-

In Vivo Efficacy: Moving beyond in vitro and ex vivo models to assess the bioavailability and physiological effects of these peptides when administered orally.

-

Pharmacological Applications: Exploring their potential as lead compounds for the development of new drugs, for instance, in conditions where opioid receptor blockade is beneficial.

This guide provides a comprehensive technical foundation for researchers and professionals interested in the expanding field of bioactive peptides from natural sources. The detailed protocols and summarized data aim to facilitate further investigation into the pharmacological potential of these unique milk-derived opioid antagonists.

References

- 1. Milk protein-derived opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cambridge.org [cambridge.org]

- 3. Opioid peptides encrypted in intact milk protein sequences | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. Opioids in the milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid antagonist peptides derived from kappa-casein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioid antagonist peptides derived from κ-casein | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 7. Isolation and characterization of opioid antagonist peptides derived from human lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Opioid antagonist peptides derived from κ-casein | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by mu-opioid receptor antagonists in the presence of, and following exposure to, morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Physiological Role of Casoxins in Neonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casoxins are a group of opioid antagonist peptides derived from the enzymatic digestion of κ-casein, a major protein in milk. In the neonatal period, where milk is the primary or sole source of nutrition, these peptides are of significant interest for their potential physiological roles. This technical guide provides a comprehensive overview of the current understanding of casoxins, focusing on their formation, mechanism of action as opioid antagonists, and their immunomodulatory functions relevant to the neonate. Quantitative data from key experimental assays are summarized, and detailed methodologies for these experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex biological activities of these milk-derived peptides.

Introduction

Milk is not only a source of essential nutrients for the neonate but also a carrier of bioactive components that play crucial roles in development and protection. Among these are bioactive peptides encrypted within milk proteins, which are released during gastrointestinal digestion. Casoxins, derived from κ-casein, are notable for their opioid antagonist properties, distinguishing them from the opioid agonist casomorphins, which are primarily derived from β-casein.[1][2] The presence of both opioid agonists and antagonists in milk suggests a finely tuned system for modulating various physiological processes in the newborn.

This guide will delve into the physiological significance of casoxins in neonates, exploring their interactions with opioid receptors, their impact on the immune system, and their potential to counterbalance the effects of opioid agonists also present in milk.

Formation and Structure of Casoxins

Casoxins are peptide fragments released from κ-casein through the action of digestive enzymes such as pepsin and trypsin.[3][4] Several casoxins have been identified, with casoxins A, B, C, and D being the most studied.[2][3]

Table 1: Structure and Origin of Major Casoxins

| Casoxin | Amino Acid Sequence | Origin (Bovine κ-Casein Fragment) |

| This compound A | Tyr-Pro-Ser-Tyr-Gly-Leu-Asn | 35-41[5] |

| This compound B | Tyr-Pro-Tyr-Tyr | 57-60[5] |

| This compound C | Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg | 25-34[5] |

| This compound D (from human αs1-casein) | Tyr-Val-Pro-Phe-Pro-Pro-Phe | N/A[6] |

Mechanism of Action: Opioid Receptor Antagonism

The primary described physiological role of casoxins is their ability to act as antagonists at opioid receptors. Opioid receptors, including μ (mu), δ (delta), and κ (kappa) subtypes, are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. In neonates, the opioid system is involved in regulating pain, gastrointestinal motility, and respiratory function.

Receptor Selectivity and Potency

Different casoxins exhibit varying selectivity and potency at the different opioid receptor subtypes. Their antagonist activity has been primarily characterized using the guinea pig ileum bioassay, where they reverse the inhibitory effect of morphine (a μ-opioid agonist) on electrically induced muscle contractions.[5]

Table 2: Quantitative Data on this compound Antagonist Activity

| This compound | Assay | Receptor Target(s) | Effective Concentration / IC50 | Reference |

| This compound A | Guinea Pig Ileum Bioassay | Opioid Receptors | 200 µM[5] | |

| This compound B | Guinea Pig Ileum Bioassay | Opioid Receptors | 100 µM[5] | |

| This compound C | Guinea Pig Ileum Bioassay | Opioid Receptors | 5 µM[5] | |

| This compound 4 | Guinea Pig Ileum Bioassay | μ-Opioid Receptor | IC50 = 11.3 ± 0.5 µmol/L (mouse) | [7] |

| This compound (unspecified) | Radioreceptor Assay ([3H]naloxone) | μ- and κ-Opioid Receptors | IC50 = 15 µM | [1] |

| This compound C | Radioreceptor Assay | C3a Receptor | IC50 = 40 µM | [8] |

IC50 (Half maximal inhibitory concentration) indicates the concentration of an antagonist that inhibits the response to an agonist by 50%.

Signaling Pathway of Opioid Receptor Antagonism

Opioid agonists, like morphine or casomorphins, bind to μ-opioid receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels. This results in a reduction of neuronal excitability and neurotransmitter release. Casoxins, as antagonists, bind to the opioid receptor but do not initiate this signaling cascade. Instead, they block the receptor, preventing agonists from binding and thereby inhibiting their effects.

Immunomodulatory Role of Casoxins

Beyond their effects on the opioid system, certain casoxins have demonstrated immunomodulatory activities that could be particularly important for the developing neonatal immune system.[8]

Interaction with Complement C3a Receptors

This compound C has been identified as an agonist for the complement C3a receptor (C3aR).[8] The C3a receptor is involved in inflammatory and immune responses. Activation of C3aR can lead to various cellular responses, including chemotaxis and the release of inflammatory mediators.

Stimulation of Phagocytosis

A key finding is that this compound C can stimulate phagocytic activity.[8] Phagocytosis is a critical process for the neonatal immune system to clear pathogens and cellular debris. By enhancing phagocytosis, this compound C may contribute to the passive immunity conferred by milk.

Physiological Implications for the Neonate

The dual presence of opioid agonists (casomorphins) and antagonists (casoxins) in milk suggests a regulatory balance.

-

Gastrointestinal Motility: Opioid agonists are known to decrease gastrointestinal motility, which can lead to constipation.[9] Casoxins, by antagonizing opioid receptors in the gut, may help to modulate intestinal transit time, potentially preventing excessive slowing.

-

Respiratory Function: A significant concern with opioid agonists in infants is the potential for respiratory depression. While casomorphins have been implicated in some cases of apnea, the presence of casoxins could theoretically offer a protective counter-effect by competing for opioid receptor binding in the brainstem's respiratory centers. However, direct evidence for this in neonates is currently lacking.

-

Immune System Development: The immunomodulatory effects of casoxins, such as the stimulation of phagocytosis by this compound C, contribute to the protective properties of milk, aiding the immature neonatal immune system in defending against infections.[8]

Key Experimental Protocols

Guinea Pig Ileum Bioassay for Opioid Antagonism

This classic pharmacological preparation is used to assess the agonist and antagonist activity of substances on opioid receptors present in the myenteric plexus of the guinea pig ileum.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Stimulation: The nerve endings in the myenteric plexus are electrically stimulated to induce regular, twitch-like contractions of the longitudinal muscle, which are recorded using an isotonic transducer.

-

Agonist Application: A standard opioid agonist (e.g., morphine) is added to the organ bath, which inhibits the electrically induced contractions in a dose-dependent manner.

-

Antagonist Application: The this compound being tested is added to the bath in the presence of the opioid agonist.

-

Data Analysis: An effective antagonist will reverse the inhibitory effect of the agonist, restoring the electrically induced contractions. The concentration of the this compound required to produce a certain level of reversal is determined.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound (like a this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Methodology:

-

Receptor Preparation: Membranes from cells or tissues expressing the opioid receptor of interest are prepared.

-

Incubation: The receptor membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]naloxone) and varying concentrations of the unlabeled this compound.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of the this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of the this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Phagocytosis Assay

This assay measures the ability of phagocytic cells (e.g., macrophages) to engulf particles, and can be used to assess the stimulatory effect of this compound C.

Methodology:

-

Cell Culture: Phagocytic cells (e.g., neonatal macrophages or a cell line like U937) are cultured in appropriate media.

-

Stimulation: The cells are incubated with this compound C for a defined period.

-

Addition of Particles: Fluorescently labeled particles (e.g., zymosan or latex beads) are added to the cell culture.

-

Incubation: The cells are incubated with the particles to allow for phagocytosis to occur.

-

Analysis: The extent of phagocytosis is quantified, for example, by flow cytometry (measuring the fluorescence of individual cells) or fluorescence microscopy (visualizing and counting the number of engulfed particles per cell).

Conclusion and Future Directions

Casoxins represent a fascinating class of bioactive peptides with the potential to exert significant physiological effects in neonates. Their role as opioid antagonists suggests they may be crucial in modulating the effects of concurrently ingested opioid agonists like casomorphins, thereby maintaining homeostasis in functions such as gut motility and respiration. Furthermore, the immunomodulatory properties of casoxins, particularly the stimulation of phagocytosis by this compound C, highlight their contribution to the protective benefits of milk.